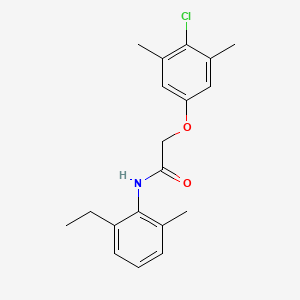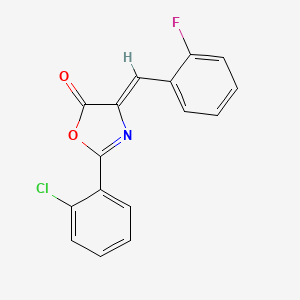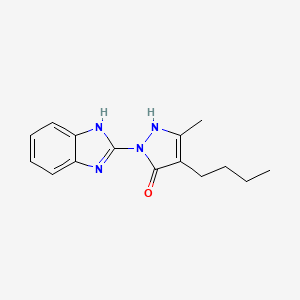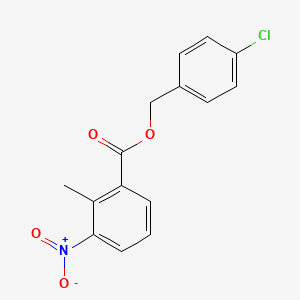
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide, also known as A771726, is a synthetic compound that has shown potential as a treatment for autoimmune diseases.
Mecanismo De Acción
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the synthesis of pyrimidine nucleotides. By inhibiting DHODH, this compound reduces the production of new T and B cells, which are involved in the immune response. This leads to a reduction in inflammation and a suppression of the immune response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). This compound has also been shown to reduce the proliferation of T and B cells, which are involved in the immune response. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also highly pure, which makes it ideal for use in biochemical assays. However, this compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, this compound has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide. One area of research is the development of new formulations of this compound that are more water-soluble and have a longer half-life. Another area of research is the study of the long-term effects of this compound on the immune system. Finally, this compound could be studied for its potential use in the treatment of other diseases such as cancer and viral infections.
Conclusion
In conclusion, this compound is a synthetic compound that has shown potential as a treatment for autoimmune diseases. It works by inhibiting the activity of DHODH, which leads to a reduction in inflammation and a suppression of the immune response. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of new formulations and the study of its long-term effects.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the reaction of 2,6-dimethylaniline with 4-chloro-3,5-dimethylphenol to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with 2-ethyl-6-methylphenyl isocyanate to form the final product, this compound. The synthesis of this compound has been optimized to produce a high yield of pure compound.
Aplicaciones Científicas De Investigación
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to be effective in reducing inflammation and suppressing the immune response. This compound has also been studied for its potential use in the treatment of other diseases such as psoriasis and inflammatory bowel disease.
Propiedades
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-5-15-8-6-7-12(2)19(15)21-17(22)11-23-16-9-13(3)18(20)14(4)10-16/h6-10H,5,11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXSPVTWYOFKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(butyrylamino)phenyl]-1-naphthamide](/img/structure/B5852700.png)

![1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}indoline](/img/structure/B5852721.png)
![5-[(3-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5852727.png)




![2-[4-(9-anthrylmethyl)-1-piperazinyl]ethanol](/img/structure/B5852765.png)
![3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5852790.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5852801.png)
![1-(2-fluorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5852806.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5852812.png)